molecular formula C16H19N3O4S B5718180 2-[(3,4-dimethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

2-[(3,4-dimethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B5718180
M. Wt: 349.4 g/mol
InChI Key: JUPUHXSAEJUNCO-UHFFFAOYSA-N
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Description

  • Reactants: 2-acetylaminothiazole, 3,4-dimethoxybenzoyl chloride
  • Conditions: Pyridine as a base, room temperature
  • Product: 2-[(3,4-dimethoxybenzoyl)amino]thiazole
  • Step 3: Formation of Carboxamide Group

    • Reactants: 2-[(3,4-dimethoxybenzoyl)amino]thiazole, trimethylamine, chloroformic acid
    • Conditions: Room temperature, inert atmosphere
    • Product: 2-[(3,4-dimethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-[(3,4-dimethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the dimethoxybenzoyl group and the carboxamide group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

    • Step 1: Synthesis of Thiazole Ring

      • Reactants: 2-aminothiazole, acetic anhydride
      • Conditions: Reflux in acetic acid
      • Product: 2-acetylaminothiazole

    Chemical Reactions Analysis

    Types of Reactions

    2-[(3,4-Dimethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

      Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

      Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the benzoyl group.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate in acidic medium

      Reduction: Lithium aluminum hydride in anhydrous ether

      Substitution: Sodium hydride in dimethylformamide

    Major Products Formed

      Oxidation: Formation of carboxylic acids or ketones

      Reduction: Formation of amines or alcohols

      Substitution: Formation of substituted thiazole derivatives

    Scientific Research Applications

    2-[(3,4-Dimethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide has several scientific research applications:

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

      Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

      Industry: Utilized in the development of new materials and chemical processes.

    Mechanism of Action

    The mechanism of action of 2-[(3,4-dimethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.

    Comparison with Similar Compounds

    Similar Compounds

    • 2-[(3,4-Dimethoxybenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
    • 2-[(4-Bromobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

    Uniqueness

    2-[(3,4-Dimethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

    Properties

    IUPAC Name

    2-[(3,4-dimethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H19N3O4S/c1-9-13(15(21)19(2)3)24-16(17-9)18-14(20)10-6-7-11(22-4)12(8-10)23-5/h6-8H,1-5H3,(H,17,18,20)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JUPUHXSAEJUNCO-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(SC(=N1)NC(=O)C2=CC(=C(C=C2)OC)OC)C(=O)N(C)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H19N3O4S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    349.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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